(1-Methylcyclopropyl)boronic acid
Overview
Description
(1-Methylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-methylcyclopropyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1-Methylcyclopropyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(OiPr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis of boronic acids with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in the presence of aryl halides.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(1-Methylcyclopropyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which (1-Methylcyclopropyl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with nucleophilic sites on target molecules. In cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
- Cyclopropylboronic acid
- Cyclobutylboronic acid
- Phenylboronic acid
Comparison: (1-Methylcyclopropyl)boronic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .
Properties
IUPAC Name |
(1-methylcyclopropyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2-3-4)5(6)7/h6-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIQFBGFFTXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1(CC1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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